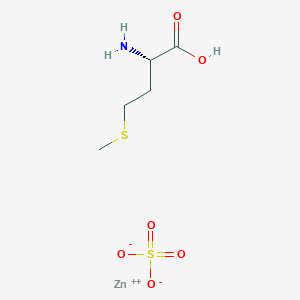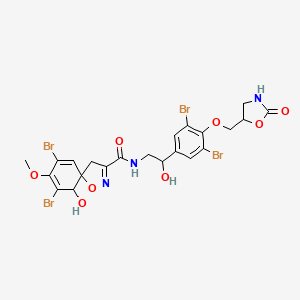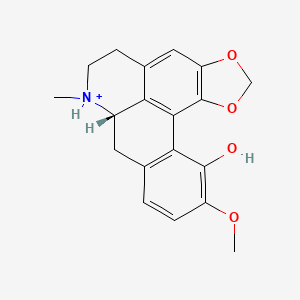
(S)-Bulbocapnine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bulbocapnine(1+) is an organic cation that is the conjugate acid of bulbocapnine, obtained by protonation of the tertiary amino group; major species at pH 7.3. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a bulbocapnine.
科学的研究の応用
Electrocardiogram Conditioning
(S)-Bulbocapnine demonstrates significant effects on electrocardiogram (ECG) patterns. A study by Pérez-Cruet and Gantt (1964) explored its use in conditioning ECG changes, particularly in the amplitude of the T wave. The research indicated that bulbocapnine's effects on the ECG are mediated centrally rather than peripherally (Pérez-Cruet & Gantt, 1964).
Inhibition of Tyrosine Hydroxylase
A study by Zhang et al. (1997) investigated the inhibitory effects of bulbocapnine on tyrosine hydroxylase (TH), an enzyme crucial in dopamine biosynthesis. The research demonstrated that bulbocapnine exhibited uncompetitive inhibition with a Ki value of 0.20 mM (Zhang et al., 1997).
Electrographic and Behavioral Effects
Wada (1962) explored the electrographic and behavioral effects of intraventricular injection of bulbocapnine in monkeys. This study contributed to understanding the neurophysiological impact of bulbocapnine, particularly in relation to behavioral changes like catalepsy (Wada, 1962).
Spinal Reflex Modulation
Willis et al. (1968) examined the action of bulbocapnine on spinal reflexes in animals. They found that high doses generally increased the flexion reflex due to the repetitive firing of individual motor neurons and the increase in the number of motor neurons responding to the afferent volley (Willis et al., 1968).
Neurotransmitter Blocking Agent
Walaszek and Chapman (1962) identified bulbocapnine as an adrenergic and serotonin blocking agent. The study highlighted its antagonistic effects on neurotransmitter systems, providing insights into its potential role in neurological and psychiatric research (Walaszek & Chapman, 1962).
Glycogen and Glucose Content in the Brain
Crossland and Rogers (1968) investigated the effects of bulbocapnine on the glycogen, glucose, and lactic acid content of the brain in rats. The study found significant changes in these biochemical parameters, contributing to the understanding of bulbocapnine's metabolic impact on the central nervous system (Crossland & Rogers, 1968).
Dopamine Biosynthesis Inhibition
Research by Shin et al. (1998) on the effects of bulbocapnine on dopamine biosynthesis in PC12 cells revealed its inhibitory impact. This study added to the understanding of how bulbocapnine might influence neurotransmitter synthesis and its potential implications in neuropharmacology (Shin et al., 1998).
特性
分子式 |
C19H20NO4+ |
|---|---|
分子量 |
326.4 g/mol |
IUPAC名 |
(12S)-17-methoxy-11-methyl-3,5-dioxa-11-azoniapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol |
InChI |
InChI=1S/C19H19NO4/c1-20-6-5-11-8-14-19(24-9-23-14)17-15(11)12(20)7-10-3-4-13(22-2)18(21)16(10)17/h3-4,8,12,21H,5-7,9H2,1-2H3/p+1/t12-/m0/s1 |
InChIキー |
LODGIKWNLDQZBM-LBPRGKRZSA-O |
異性体SMILES |
C[NH+]1CCC2=CC3=C(C4=C2[C@@H]1CC5=C4C(=C(C=C5)OC)O)OCO3 |
SMILES |
C[NH+]1CCC2=CC3=C(C4=C2C1CC5=C4C(=C(C=C5)OC)O)OCO3 |
正規SMILES |
C[NH+]1CCC2=CC3=C(C4=C2C1CC5=C4C(=C(C=C5)OC)O)OCO3 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Mono-[123I]Iodohypericin](/img/structure/B1262460.png)

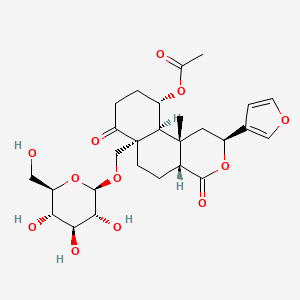
![1-tetradecyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262467.png)
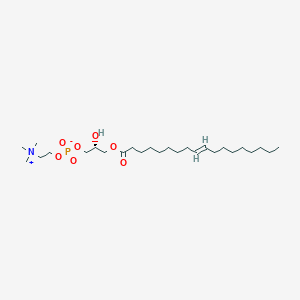
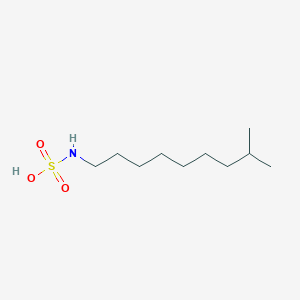
![(7S,9S)-7-[4-amino-6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1262470.png)
![5-[(E)-2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]ethenyl]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxylate](/img/structure/B1262472.png)

